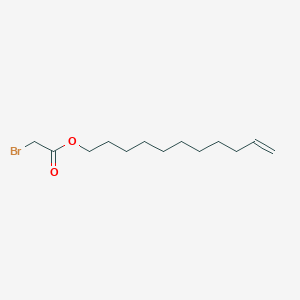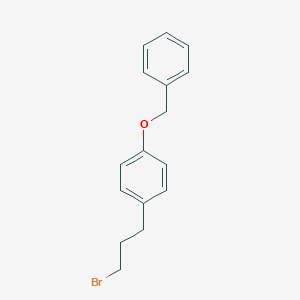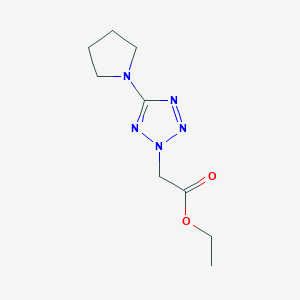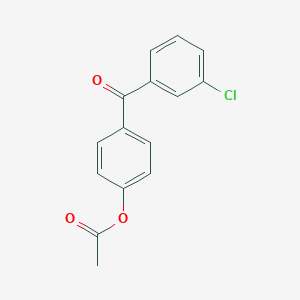
4-Hex-1-ynylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hex-1-ynylbenzonitrile, also known as HYNIC, is a chemical compound used in the field of radiopharmaceuticals. It is a versatile molecule that can be used as a chelating agent for attaching radioactive isotopes to biomolecules. HYNIC is widely used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Wirkmechanismus
The mechanism of action of 4-Hex-1-ynylbenzonitrile is based on its ability to chelate radioactive isotopes such as technetium-99m and rhenium-188. The resulting radiopharmaceutical can be targeted to specific cells or tissues by attaching it to biomolecules such as peptides or antibodies. The radioactive decay of the isotope emits gamma rays that can be detected by imaging equipment or beta particles that can be used for therapy.
Biochemical and Physiological Effects:
This compound itself does not have any known biochemical or physiological effects. Its effects are dependent on the radiopharmaceutical it is attached to and the target tissue or cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Hex-1-ynylbenzonitrile in radiopharmaceutical development include its versatility, stability, and ease of attachment to biomolecules. Its limitations include the need for specialized equipment and expertise for handling radioactive isotopes and the potential for radiation exposure.
Zukünftige Richtungen
For 4-Hex-1-ynylbenzonitrile research include the development of new radiopharmaceuticals for imaging and therapy, the optimization of labeling techniques, and the investigation of new applications for this compound in other fields such as drug delivery and materials science.
Wissenschaftliche Forschungsanwendungen
4-Hex-1-ynylbenzonitrile is used in the development of radiopharmaceuticals for imaging and therapy. It is a chelating agent that can be attached to biomolecules such as peptides, antibodies, and proteins. The resulting radiopharmaceutical can be used for imaging and therapy of various diseases such as cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
| 175203-91-5 | |
Molekularformel |
C13H13N |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
4-hex-1-ynylbenzonitrile |
InChI |
InChI=1S/C13H13N/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-4H2,1H3 |
InChI-Schlüssel |
BUHLQBAAYDTBOA-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1=CC=C(C=C1)C#N |
Kanonische SMILES |
CCCCC#CC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)

![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)





